molecular formula C12H14N8S B2357556 5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 2415491-32-4

5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2357556
CAS No.: 2415491-32-4
M. Wt: 302.36
InChI Key: GPNLVYIVLWOERO-UHFFFAOYSA-N
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Description

1,3,4-thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .


Synthesis Analysis

A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The 1H-NMR spectrum of a related compound showed a triplet at δ 1.18 due to the methyl group of ethyl ester, a singlet at δ 2.33 of tolyl methyl group, a singlet at δ 3.33 from the two pyrimidinedione methyl groups, a quartet at δ 4.13 due to the methylene of ethyl ester, a singlet at δ 5.62 that corresponding to the pyrimidine H-4 and a multiplet at δ 6.90–7.83 that account for 14 aromatic protons .


Chemical Reactions Analysis

Hydrazonoyl halides are a large group of compounds that have gained attention due to their wide biological properties and chemical reactivities in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .


Physical and Chemical Properties Analysis

The empirical formula of 5-Methyl-1,3,4-thiadiazol-2-ol is C3H4N2OS and its molecular weight is 116.14 . It is a solid compound .

Mechanism of Action

The bioactive properties of thiadiazole are connected generally with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .

Safety and Hazards

The safety information for 5-Methyl-1,3,4-thiadiazol-2-ol indicates that it is classified as Acute Tox. 4 Oral with a hazard statement of H302 . It is also classified as a combustible solid .

Future Directions

The antibacterial activity of a related compound was greater than that of the positive control, indicating that this chemical might be used in the future to prevent microbial transmission .

Properties

IUPAC Name

5-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N8S/c1-7-3-10(20-11(15-7)13-6-14-20)16-9-4-19(5-9)12-18-17-8(2)21-12/h3,6,9,16H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNLVYIVLWOERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NC3CN(C3)C4=NN=C(S4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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